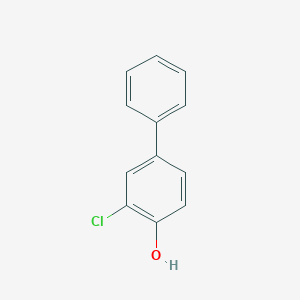

2-Chloro-4-phenylphenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3858. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Chlorobenzenes - Chlorophenols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-phenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZWMYDJJDBFAPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80870425 | |

| Record name | 3-Chloro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow solid; [Merck Index] | |

| Record name | 2-Chloro-4-phenylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9999 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

92-04-6 | |

| Record name | 2-Chloro-4-phenylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-phenylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sanidril | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3858 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,1'-Biphenyl]-4-ol, 3-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-chlorobiphenyl-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.928 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-4-PHENYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/229K1W6JFY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4-phenylphenol (CAS 92-04-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, safety information, and biological activities of 2-Chloro-4-phenylphenol (CAS 92-04-6). While specific experimental protocols for its synthesis and detailed signaling pathway information are not extensively available in the public domain, this document consolidates the existing knowledge and provides inferred methodologies based on related compounds.

Core Properties and Data

This compound, also known as Dowicide 4, is a chlorinated aromatic organic compound. It is a biphenyl derivative with a chlorine and a hydroxyl group attached to one of the phenyl rings.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quick reference for laboratory use and computational modeling.

| Property | Value | Source(s) |

| CAS Number | 92-04-6 | [1][2][3] |

| Molecular Formula | C₁₂H₉ClO | [1][2][3] |

| Molecular Weight | 204.65 g/mol | [1][2] |

| Appearance | Pale yellow solid | [1] |

| Melting Point | 77 - 80 °C | [2] |

| Boiling Point | 322 °C | [2] |

| Flash Point | 174 °C | [4] |

| Solubility | Insoluble in water; Soluble in most organic solvents | [4] |

| XLogP3 | 4.3 | [1] |

Spectroscopic Data

| Spectroscopic Data | Availability/Source |

| ¹H NMR | Spectrum available at ChemicalBook |

| ¹³C NMR | Spectrum available at ChemicalBook and PubChem |

| Mass Spectrometry (GC-MS) | Data available in the NIST Mass Spectrometry Data Center |

| Infrared (IR) Spectroscopy | Spectrum available on SpectraBase (KBr Wafer) |

| UV-Vis Spectroscopy | Spectrum available on SpectraBase |

| Raman Spectroscopy | Spectrum available on SpectraBase |

Synthesis and Purification

Proposed Synthesis of this compound

This proposed protocol is based on the general principles of electrophilic aromatic substitution on phenols.

Reaction: Chlorination of 4-phenylphenol.

Materials:

-

4-phenylphenol

-

Sulfuryl chloride (SO₂Cl₂) or Chlorine (Cl₂) gas

-

A suitable Lewis acid catalyst (e.g., AlCl₃, FeCl₃)

-

An inert solvent (e.g., dichloromethane, carbon tetrachloride)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Experimental Protocol:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap, dissolve 4-phenylphenol in the inert solvent.

-

Add a catalytic amount of the Lewis acid to the solution.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add a stoichiometric amount (1.0-1.1 equivalents) of the chlorinating agent (e.g., sulfuryl chloride) dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until completion, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding water.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Caption: Proposed workflow for the synthesis of this compound.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of high purity.

Experimental Protocol:

-

Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, benzene, or a mixture of ethyl acetate and hexane).

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal and any insoluble impurities.

-

Allow the hot, saturated solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

Biological Activity and Mechanism of Action

Antimicrobial Activity

This compound is known for its antimicrobial properties. It has been shown to be effective against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa[2]. It is suggested that the compound inhibits the growth of bacteria by inhibiting the production of bacterial enzymes[2].

Proposed Antimicrobial Mechanism of Action

While the specific bacterial enzymes inhibited by this compound have not been detailed in the available literature, a general mechanism for phenolic compounds involves the disruption of the bacterial cell membrane and the denaturation of essential enzymes. The lipophilic nature of the compound allows it to partition into the lipid bilayer of the cell membrane, increasing its permeability and leading to the leakage of intracellular components. Furthermore, the phenolic hydroxyl group can interact with and denature proteins, including enzymes crucial for bacterial metabolism and survival.

Caption: General proposed antimicrobial mechanism for phenolic compounds.

Mammalian Cell Signaling

There is currently no publicly available scientific literature detailing the specific effects of this compound on mammalian cell signaling pathways. Studies have identified it as a metabolite of certain polychlorinated biphenyls (PCBs) in human serum, but its direct impact on cellular signaling has not been elucidated[5]. Further research is required to understand its potential interactions with mammalian cellular targets and pathways, which is a critical consideration for drug development.

Safety and Toxicology

Hazard Identification

This compound is classified as causing serious eye damage and is toxic to aquatic life with long-lasting effects[1]. It is also a mild skin irritant[1].

| Hazard Statement | Classification |

| H318 | Causes serious eye damage |

| H411 | Toxic to aquatic life with long lasting effects |

Toxicological Data

Limited toxicological data is available for this compound. General toxicological profiles of chlorophenols indicate that they can be absorbed through the skin and respiratory and gastrointestinal tracts. The liver is a primary target organ for chlorophenol toxicity.

Environmental Fate

The environmental fate of this compound is not well-documented. However, information on related compounds suggests that it is likely to be biodegradable. The unchlorinated parent compound, 2-phenylphenol, is readily degraded in surface waters and by activated sludge[6]. The degradation of other chlorophenols in the environment is known to occur through microbial action, which can involve hydroxylation and ring cleavage[7]. Given its structure, this compound is expected to be persistent in the environment to some degree, and its degradation pathways would be influenced by environmental conditions such as pH, temperature, and microbial populations.

References

- 1. This compound | C12H9ClO | CID 7074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 92-04-6 | AAA09204 | Biosynth [biosynth.com]

- 3. This compound [webbook.nist.gov]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. PCB Sulfates in Serum from Mothers and Children in Urban and Rural U.S. Communities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.who.int [cdn.who.int]

- 7. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-phenylphenol

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (CAS No. 92-04-6), a biphenyl compound with notable antimicrobial properties.[1] This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Physicochemical Data

This compound, also known as Dowicide 4, is a chlorinated phenolic compound.[2][3] It presents as a pale yellow or white to light yellow/red crystalline powder.[2][4] The quantitative physicochemical properties of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| Synonyms | 4-Phenyl-2-chlorophenol, Dowicide 4, o-Chloro-p-phenylphenol | [2][3] |

| CAS Number | 92-04-6 | [1][2] |

| Molecular Formula | C₁₂H₉ClO | [1][2][5] |

| Molecular Weight | 204.65 g/mol | [1][2][5] |

| Melting Point | 77 - 80 °C | [6] |

| Boiling Point | 322 °C | [1] |

| Appearance | Pale yellow solid; White to light yellow to light red powder/crystal | [2][4] |

| Solubility | Limited solubility in water; Soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and acetone. | [7] |

| Octanol/Water Partition Coefficient (logP) | 4.3 | [2] |

| Flash Point | 77 °C | [1] |

Biological and Industrial Significance

This compound is recognized for its potent antimicrobial properties, inhibiting the growth of a range of bacteria.[1][7] This inhibitory effect extends to the production of bacterial enzymes.[1] Its mode of action is believed to involve binding to hydroxyl groups or intramolecular hydrogen bonds on polymers and other substances, thereby preventing microbial interactions.[1] This compound has found applications in disinfectants and topical antiseptics.[7] Industrially, it serves as a precursor in the synthesis of dyes and pharmaceuticals.[7]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties and for the synthesis of related compounds are crucial for reproducible research. Below are outlines of relevant experimental protocols.

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Methodology:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute, close to the expected melting point.

-

The temperature at which the substance first begins to melt (onset) and the temperature at which the substance is completely liquid (clear point) are recorded as the melting range.

Gas Chromatography for Phenol Analysis (EPA Method 8041A)

This method is suitable for the analysis of phenols, including this compound, in various matrices.[8]

Sample Preparation and Extraction:

-

Samples are extracted using an appropriate method for the matrix (e.g., solid phase extraction for aqueous samples).[8]

-

The extract is then concentrated and, if necessary, the solvent is exchanged to one compatible with the gas chromatography detector.[8]

Gas Chromatography (GC) Analysis:

-

An open-tubular, capillary column is used for the separation of phenols. A dual-column/dual-detector approach can be employed for enhanced confirmation.[8]

-

For underivatized phenols, a Flame Ionization Detector (FID) is typically used.[8]

-

Alternatively, the phenols can be derivatized with diazomethane or pentafluorobenzyl bromide (PFBBr) for analysis by GC with an Electron Capture Detector (ECD), which can offer improved sensitivity for halogenated compounds.[8]

Synthesis of 2-Chloro-4-aminophenol (A Related Compound)

The synthesis of a structurally related compound, 2-chloro-4-aminophenol, provides insight into the chemical reactivity of the chlorophenol scaffold.[9]

Two-Step Synthesis:

-

Chlorination: 4-Nitrophenol is chlorinated using chlorine gas in an inert organic solvent to produce 2-chloro-4-nitrophenol.[9]

-

Reduction: The resulting 2-chloro-4-nitrophenol is then reduced to 2-chloro-4-aminophenol. This is achieved by first adding sodium hydroxide in the presence of a catalyst (e.g., activated carbon and ferric trichloride hexahydrate), followed by the slow addition of hydrazine hydrate.[9]

Visualized Workflows and Pathways

General Synthetic Pathway for Chlorinated Phenols

The following diagram illustrates a generalized synthetic approach for the chlorination of a phenol, a fundamental reaction in the synthesis of compounds like this compound.

Caption: Generalized workflow for the synthesis of chlorinated phenols.

Analytical Workflow for Phenol Quantification

The following diagram outlines a typical workflow for the quantitative analysis of phenolic compounds from an environmental or biological sample using gas chromatography.

Caption: Standard analytical workflow for the quantification of phenols.

References

- 1. This compound | 92-04-6 | AAA09204 | Biosynth [biosynth.com]

- 2. This compound | C12H9ClO | CID 7074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (CAS 92-04-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. This compound, CasNo.92-04-6 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 5. GSRS [precision.fda.gov]

- 6. This compound [stenutz.eu]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. epa.gov [epa.gov]

- 9. CN103130657A - Synthetic method of 2-chloro-4-aminophenol - Google Patents [patents.google.com]

2-Chloro-4-phenylphenol molecular weight and formula

An In-depth Technical Guide to 2-Chloro-4-phenylphenol

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, along with a plausible synthetic pathway and analytical methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Properties of this compound

This compound is a biphenyl compound known for its antimicrobial properties.[1] It belongs to the family of chlorophenols and has applications in disinfectants and as a preservative agent.[1][2] The key identifiers and physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C12H9ClO | [1][3][4][5][6] |

| Molecular Weight | 204.65 g/mol | [1][3][4][7] |

| IUPAC Name | This compound | [3][6] |

| CAS Number | 92-04-6 | [3][5][6][7] |

| Synonyms | 4-Phenyl-2-chlorophenol, Dowicide 4, o-Chloro-p-phenylphenol | [3][7] |

| Boiling Point | 322 °C | [1] |

| Flash Point | 77 °C | [1] |

| Appearance | White crystalline substance | [2] |

| Solubility | Limited solubility in water; soluble in organic solvents like ethanol, DMSO, and acetone.[2] |

Synthesis of this compound: A Proposed Experimental Protocol

Reaction: Chlorination of 4-phenylphenol

Materials:

-

4-phenylphenol (p-phenylphenol)

-

Lewis acid catalyst (e.g., anhydrous aluminum chloride, AlCl₃)[9][10]

-

Diaryl sulfide (e.g., diphenyl sulfide) as part of the catalyst system[10]

-

Inert solvent (e.g., dichloromethane)[9]

Procedure:

-

In a reaction vessel suitable for chlorination, dissolve 4-phenylphenol in an inert solvent such as dichloromethane.

-

Add the catalyst system, consisting of a Lewis acid like anhydrous AlCl₃ (0.1-10% by weight) and a diaryl sulfide (0.1-10% by weight).[10]

-

Cool the reaction mixture to a controlled temperature, for instance, 0-5°C, using an ice bath.[9]

-

Slowly add the chlorinating agent, such as sulfuryl chloride (1.0-1.1 molar equivalents), to the reaction mixture while maintaining a low temperature to control the reaction rate and selectivity.[9]

-

After the addition is complete, allow the reaction to stir at room temperature and monitor its progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[9]

-

Upon completion of the reaction, quench the reaction by carefully adding water.[9]

-

Perform a work-up by separating the organic layer, washing it with brine, and drying it over an anhydrous drying agent like sodium sulfate.[9]

-

Finally, purify the crude product by removing the solvent under reduced pressure and then using techniques such as recrystallization or column chromatography to obtain pure this compound.[8]

Analytical Methodology: Gas Chromatography (GC)

The analysis of phenolic compounds like this compound can be effectively performed using gas chromatography, as outlined in methods such as EPA Method 8041A for phenols.[11]

Instrumentation:

-

A gas chromatograph equipped with a capillary column and a suitable detector, such as a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD).[11][12] A mass spectrometer (MS) can also be used for enhanced selectivity and identification.[12]

-

A non-polar capillary column, such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is a suitable choice.[12]

Procedure:

-

Sample Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent like methylene chloride. Create a series of calibration standards by serially diluting the stock solution. For sample analysis, extract the analyte from the sample matrix using an appropriate technique, such as liquid-liquid extraction with methylene chloride.[12]

-

GC Conditions:

-

Oven Temperature Program: An initial temperature of 80°C, held for 1 minute, followed by a ramp up to 280°C at a rate of 10°C/min, with a final hold for 5 minutes.[12]

-

Injector and Detector Temperatures: Set the injector temperature to an appropriate value for sample vaporization and the detector temperature to around 300°C for an FID or 320°C for an ECD.[12]

-

Carrier Gas: Use an inert gas like helium or nitrogen with a constant flow rate, for example, 1.2 mL/min.[12]

-

Injection Mode: A splitless injection is often used for trace analysis.[12]

-

-

Analysis: Inject the prepared standards and samples into the gas chromatograph. The retention time of the analyte in the sample is compared to that of the standards for identification. Quantification is achieved by comparing the peak area of the analyte in the sample to the calibration curve generated from the standards.

Visualizing the Synthesis Workflow

The following diagram illustrates a plausible workflow for the synthesis of this compound.

Caption: A proposed workflow for the synthesis of this compound.

References

- 1. This compound | 92-04-6 | AAA09204 | Biosynth [biosynth.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. This compound | C12H9ClO | CID 7074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [precision.fda.gov]

- 5. This compound [stenutz.eu]

- 6. pschemicals.com [pschemicals.com]

- 7. This compound (CAS 92-04-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. US5847236A - Process for the preparation of 2-chloro-4-methylphenol - Google Patents [patents.google.com]

- 11. epa.gov [epa.gov]

- 12. benchchem.com [benchchem.com]

Synthesis of 2-Chloro-4-phenylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for 2-Chloro-4-phenylphenol, a valuable biphenyl compound with applications in the development of antimicrobial agents and other pharmaceutical intermediates. This document provides a core focus on the electrophilic chlorination of 4-phenylphenol, offering detailed experimental protocols, quantitative data based on analogous reactions, and visualizations of the synthetic workflow.

Primary Synthesis Pathway: Electrophilic Chlorination

The most direct and industrially relevant method for the synthesis of this compound is the electrophilic aromatic substitution of the precursor, 4-phenylphenol. In this reaction, the hydroxyl group of the phenol acts as a potent activating group and an ortho-, para- director. As the para position is occupied by the phenyl substituent, the incoming electrophile (a chloronium ion or its equivalent) is directed to the position ortho to the hydroxyl group.

A common and effective method for achieving selective ortho-chlorination of 4-substituted phenols involves the use of a chlorinating agent in the presence of a Lewis acid catalyst, often with a diaryl sulfide co-catalyst. This catalytic system enhances the regioselectivity of the reaction, favoring the formation of the desired 2-chloro isomer.

Caption: Electrophilic chlorination of 4-phenylphenol.

Quantitative Data

The following table summarizes typical quantitative data for the ortho-chlorination of 4-substituted phenols, which can be considered representative for the synthesis of this compound. Specific yields for the chlorination of 4-phenylphenol may vary and require experimental optimization.

| Parameter | Value/Range | Notes |

| Starting Material | 4-Phenylphenol | --- |

| Chlorinating Agent | Sulfuryl chloride (SO₂Cl₂) | Other agents like N-chlorosuccinimide can also be used. |

| Molar Ratio (Chlorinating Agent:Substrate) | 1.0 - 1.2 : 1 | A slight excess of the chlorinating agent is often used. |

| Catalyst System | Lewis Acid (e.g., AlCl₃, FeCl₃) and Diaryl Sulfide | The catalyst loading is typically low (0.1-10% by weight). |

| Solvent | Inert solvent (e.g., Dichloromethane) | The reaction can sometimes be run neat if the starting material is a liquid at the reaction temperature. |

| Reaction Temperature | 0 - 40 °C | Lower temperatures can improve selectivity. |

| Reaction Time | 1 - 6 hours | Monitored by TLC or GC until starting material is consumed. |

| Typical Yield | 85 - 95% | Based on analogous reactions of other 4-substituted phenols. |

| Primary Side Products | Dichlorinated phenylphenols | Can be minimized by controlling stoichiometry and reaction time. |

Experimental Protocol

This protocol is adapted from established procedures for the selective ortho-chlorination of 4-substituted phenols.

Materials:

-

4-Phenylphenol

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Diphenyl sulfide

-

Dichloromethane (DCM), anhydrous

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (1M)

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser with a gas trap

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap, dissolve 4-phenylphenol in anhydrous dichloromethane.

-

Catalyst Addition: To the stirred solution, add the catalyst system consisting of anhydrous AlCl₃ and diphenyl sulfide.

-

Cooling: Cool the mixture in an ice bath to 0-5 °C.

-

Addition of Chlorinating Agent: Slowly add sulfuryl chloride (1.0-1.1 molar equivalents) dropwise via the dropping funnel while maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Upon completion, carefully quench the reaction by slowly adding deionized water while cooling the flask in an ice bath.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, wash it with 1M HCl, followed by deionized water, and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Alternative Synthesis Pathway: N-Chlorosuccinimide

An alternative method for the chlorination of phenols involves the use of N-Chlorosuccinimide (NCS). NCS is a solid, easy-to-handle reagent that can serve as an electrophilic chlorine source, often under milder conditions than sulfuryl chloride. The reaction with NCS can be carried out in various solvents, and for less reactive substrates, an acid catalyst can be employed to enhance the rate of reaction. This method can be particularly useful in laboratory-scale syntheses where the handling of gaseous chlorine or fuming sulfuryl chloride is less desirable.

Conclusion

The synthesis of this compound is most effectively achieved through the selective ortho-chlorination of 4-phenylphenol. The use of sulfuryl chloride with a Lewis acid and a diaryl sulfide catalyst system provides a robust and high-yielding method. Careful control of reaction conditions, particularly temperature and stoichiometry, is crucial for minimizing the formation of dichlorinated byproducts. The detailed protocol and workflow provided in this guide offer a comprehensive starting point for researchers and professionals in the field of chemical synthesis and drug development.

An In-Depth Technical Guide to 2-Chloro-4-phenylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-phenylphenol, a halogenated derivative of 4-phenylphenol, is a compound of significant interest due to its pronounced antimicrobial properties. This technical guide provides a comprehensive overview of its chemical characteristics, synthesis, spectroscopic profile, and biological activity, with a focus on its potential applications in research and drug development.

Chemical and Physical Properties

This compound, with the IUPAC name 2-chloro-[1,1'-biphenyl]-4-ol , is a pale yellow solid at room temperature.[1] It is also known by several synonyms, including 4-Phenyl-2-chlorophenol and Dowicide 4.[2] The compound is primarily soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and acetone, and exhibits limited solubility in water.[1]

| Property | Value | Source |

| IUPAC Name | 2-chloro-[1,1'-biphenyl]-4-ol | [2] |

| CAS Number | 92-04-6 | [2] |

| Molecular Formula | C₁₂H₉ClO | [2] |

| Molecular Weight | 204.65 g/mol | [2] |

| Appearance | Pale yellow solid | [1] |

| Boiling Point | 322 °C | [1] |

| Flash Point | 174 °C | [3] |

| Melting Point | 74.2 °C | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through the electrophilic chlorination of 4-phenylphenol. A common and effective chlorinating agent for this transformation is sulfuryl chloride (SO₂Cl₂). The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), to enhance the electrophilicity of the chlorine source.

Experimental Protocol: Synthesis via Chlorination

This protocol is adapted from a general procedure for the ortho-chlorination of phenols.[4]

Materials:

-

4-phenylphenol

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-phenylphenol in anhydrous dichloromethane.

-

Add a catalytic amount of anhydrous aluminum chloride to the solution and stir until it is well-dispersed.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add a solution of sulfuryl chloride (1.0-1.1 molar equivalents) in anhydrous dichloromethane to the reaction mixture via a dropping funnel over a period of 30-60 minutes, while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Quench the reaction by carefully adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.

Synthesis Workflow

Spectroscopic Analysis

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

¹H and ¹³C NMR Spectroscopy

While detailed peak assignments require experimental data, the expected NMR spectra can be predicted based on the molecular structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings. The protons on the substituted phenol ring will be influenced by the electron-donating hydroxyl group and the electron-withdrawing chloro group, leading to characteristic chemical shifts and coupling patterns. The protons on the unsubstituted phenyl ring will appear as a multiplet in the aromatic region.

¹³C NMR: The carbon NMR spectrum will display twelve distinct signals corresponding to the twelve carbon atoms in the molecule. The chemical shifts of the carbons in the substituted phenol ring will be significantly affected by the attached hydroxyl and chloro groups.

| Data Type | Link to Spectrum |

| ¹H NMR | --INVALID-LINK--[5] |

| ¹³C NMR | --INVALID-LINK--[6] |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3500-3200 | O-H stretch (phenolic) |

| ~3100-3000 | C-H stretch (aromatic) |

| ~1600-1450 | C=C stretch (aromatic ring) |

| ~1260-1000 | C-O stretch (phenol) |

| ~850-550 | C-Cl stretch |

A representative FTIR spectrum can be found at --INVALID-LINK--.[3]

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound is expected to show a molecular ion peak (M⁺) at m/z 204. The presence of a chlorine atom will result in a characteristic M+2 peak at m/z 206 with an intensity of approximately one-third of the molecular ion peak. Fragmentation patterns would likely involve the loss of HCl, CO, and other small fragments from the molecular ion. The NIST WebBook provides access to the mass spectrum of this compound.[7]

Biological Activity and Mechanism of Action

This compound is recognized for its broad-spectrum antimicrobial activity, demonstrating efficacy against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa.[1]

The primary mechanism of action for phenolic compounds, including this compound, involves the disruption of the bacterial cell membrane. This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. Furthermore, it is suggested that these compounds can inhibit essential bacterial enzymes, further contributing to their antimicrobial effect.[1]

Putative Antimicrobial Signaling Pathway

The following diagram illustrates the proposed general mechanism of action for phenolic compounds against bacterial cells.

Antimicrobial Susceptibility Testing Protocol (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific bacterial strain.

Materials:

-

This compound

-

Bacterial culture (e.g., S. aureus or E. coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to achieve a range of concentrations.

-

Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the appropriate final concentration in MHB.

-

Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

-

Incubate the plate at 37 °C for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm using a spectrophotometer.

Safety and Toxicology

This compound is classified as a mild skin irritant and a severe eye irritant.[2] It is also considered toxic to aquatic life with long-lasting effects.[2] While a specific oral LD₅₀ for this compound in rats was not found in the reviewed literature, data for the related compound, 2-phenylphenol, suggests low acute oral toxicity, with LD₅₀ values in rats ranging from 600 to 3500 mg/kg of body weight.[8]

Acute Oral Toxicity (LD₅₀) Testing Protocol

A standardized protocol, such as the OECD Test Guideline 401 (though now replaced, it provides a fundamental framework), is typically followed for determining the LD₅₀.

Workflow for Acute Oral Toxicity Study:

Conclusion

This compound is a versatile compound with significant antimicrobial properties. This guide has provided a detailed overview of its chemical and physical characteristics, a plausible synthetic route with an experimental protocol, and a summary of its spectroscopic and biological profiles. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the potential of this and related compounds in various scientific and therapeutic applications. Further research is warranted to fully elucidate its specific mechanism of action and to obtain more extensive quantitative data on its biological activities.

References

- 1. This compound | 92-04-6 | AAA09204 | Biosynth [biosynth.com]

- 2. This compound | C12H9ClO | CID 7074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound(92-04-6) 1H NMR [m.chemicalbook.com]

- 6. This compound(92-04-6) 13C NMR [m.chemicalbook.com]

- 7. This compound [webbook.nist.gov]

- 8. cdn.who.int [cdn.who.int]

An In-depth Technical Guide on the Stability and Storage of 2-Chloro-4-phenylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Chloro-4-phenylphenol (CAS No. 92-04-6). The information herein is intended to support researchers, scientists, and professionals in the pharmaceutical and chemical industries in ensuring the integrity and reliability of this compound in their work. This document outlines the known stability profile, recommended storage, and provides detailed, best-practice experimental protocols for stability assessment based on regulatory guidelines.

Chemical and Physical Properties

This compound is a chlorinated biphenyl derivative. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value |

| Chemical Formula | C₁₂H₉ClO |

| Molecular Weight | 204.65 g/mol [1][2] |

| CAS Number | 92-04-6[1] |

| Appearance | Pale yellow solid |

| Synonyms | 3-Chloro-4-hydroxybiphenyl, o-Chloro-p-phenylphenol, Dowicide 4 |

Stability Profile and Degradation

While specific, publicly available quantitative stability data from forced degradation studies on this compound is limited, its chemical structure as a chlorinated phenol allows for the prediction of potential degradation pathways. Phenolic compounds are generally susceptible to oxidation, and chlorinated aromatics can undergo photolytic degradation.

Known Incompatibilities: Safety data sheets indicate that this compound is incompatible with:

-

Strong oxidizing agents

-

Strong bases

-

Strong acids

Hazardous Decomposition Products: Under thermal stress, decomposition may produce carbon monoxide (CO) and carbon dioxide (CO₂).

Recommended Storage Conditions

Based on information from chemical suppliers, the following storage conditions are recommended to maintain the stability and quality of this compound:

| Parameter | Recommendation |

| Temperature | Room temperature, with a preference for cool conditions (<15°C). |

| Light | Store in a dark place, protected from light. |

| Atmosphere | Keep in a dry, well-ventilated place. |

| Container | Keep container tightly closed. |

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a forced degradation study should be conducted in line with the International Council for Harmonisation (ICH) Q1A and Q1B guidelines. The objective of such a study is to identify potential degradation products and establish the intrinsic stability of the molecule.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial for separating and quantifying the parent compound from any degradation products. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is suitable for this purpose.

Table 3: Recommended HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm particle size)[3] |

| Mobile Phase | Acetonitrile and water (with 0.1% phosphoric acid), gradient elution[3][4] |

| Flow Rate | 1.0 mL/min[3] |

| Column Temperature | 30 °C[3] |

| Detection | UV at 280 nm[3] |

| Injection Volume | 10 µL[3] |

Forced Degradation Experimental Protocol

The following protocols outline the conditions for a comprehensive forced degradation study. The goal is to achieve 5-20% degradation of the active substance.

4.2.1. Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

4.2.2. Stress Conditions:

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N Hydrochloric Acid.

-

Heat the solution at 60°C for 24 and 48 hours.

-

At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N Sodium Hydroxide, and dilute to a suitable concentration for HPLC analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N Sodium Hydroxide.

-

Keep the solution at room temperature for 24 and 48 hours.

-

At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N Hydrochloric Acid, and dilute for HPLC analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Keep the solution at room temperature, protected from light, for 24 and 48 hours.

-

At each time point, withdraw an aliquot and dilute for HPLC analysis.

-

-

Thermal Degradation (Solid State):

-

Place a known quantity of solid this compound in a petri dish.

-

Expose to a temperature of 60°C in a calibrated oven for 7 days.

-

At the end of the study, dissolve a known weight of the stressed solid in the initial solvent and analyze by HPLC.

-

-

Photostability:

-

Expose a solution of this compound (in a photostable, transparent container) and a sample of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze the samples by HPLC after exposure.

-

Data Presentation

The results of the forced degradation study should be summarized in a clear and concise table to allow for easy comparison of the stability of this compound under different stress conditions.

Table 4: Summary of Forced Degradation Results (Example)

| Stress Condition | Duration | % Assay of this compound | % Degradation | Number of Degradants |

| Control | 0 hr | 100.0 | 0.0 | 0 |

| 0.1 N HCl | 48 hr | 95.2 | 4.8 | 1 |

| 0.1 N NaOH | 48 hr | 88.5 | 11.5 | 2 |

| 3% H₂O₂ | 48 hr | 92.1 | 7.9 | 1 |

| Thermal (60°C) | 7 days | 99.5 | 0.5 | 0 |

| Photolytic | 1.2M lux hrs | 85.3 | 14.7 | 3 |

Visualizations

The following diagrams illustrate the logical workflow for stability testing and a predicted degradation pathway.

References

An In-depth Technical Guide to the Antimicrobial Properties of 2-Chloro-4-phenylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-phenylphenol, a chlorinated phenolic compound, has been recognized for its antimicrobial properties and its application as a disinfectant and preservative. This technical guide provides a comprehensive overview of its antimicrobial activity, spectrum, and putative mechanisms of action. Due to a lack of specific quantitative data in publicly available scientific literature, this document focuses on the general principles of phenolic antimicrobials and detailed experimental protocols for its evaluation. This guide aims to serve as a foundational resource for researchers investigating this compound for potential applications in drug development and antimicrobial research.

Introduction

This compound is a synthetic organic compound belonging to the class of halogenated phenols. These compounds are known for their broad-spectrum antimicrobial activity, which has led to their use in various disinfectant and antiseptic formulations.[1] The introduction of a chlorine atom and a phenyl group to the phenol structure is thought to enhance its antimicrobial efficacy.[2] This document will explore the available information on the antimicrobial properties of this compound and provide detailed methodologies for its further scientific investigation.

Antimicrobial Spectrum and Efficacy

General Spectrum of Phenolic Compounds:

-

Bacteria: Phenols are generally effective against both Gram-positive and Gram-negative bacteria.[1]

-

Viruses: They are known to be effective against enveloped viruses.[1] Their efficacy against non-enveloped viruses is generally considered to be lower.[1]

-

Fungi: Phenolic compounds also exhibit antifungal properties.[3]

It is important to note that the specific activity of this compound against these microbial classes requires empirical determination through standardized testing protocols.

Mechanism of Action

The primary mechanism of antimicrobial action for phenolic compounds, including this compound, is believed to be the disruption of the microbial cell membrane.[1] This general mechanism can be broken down into several key stages:

-

Adsorption and Penetration: The lipophilic nature of the phenol allows it to adsorb to and penetrate the lipid-rich cell membrane of microorganisms.

-

Membrane Disruption: At lower concentrations, phenols are thought to damage the cell membrane, leading to the leakage of intracellular components such as ions, ATP, and nucleic acids. At higher concentrations, they can cause coagulation of cytoplasmic proteins.

-

Enzyme Inhibition: It is also suggested that phenolic compounds can inhibit the production and activity of essential bacterial enzymes.[4]

The following diagram illustrates the proposed general mechanism of action for phenolic compounds.

Quantitative Data

A thorough review of the available scientific literature did not yield specific quantitative data (e.g., MIC, MFC, or viral log reduction values) for this compound. To facilitate future research, the following tables are provided as templates for the systematic recording of such data.

Table 1: Antibacterial Activity of this compound (Hypothetical Data)

| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus | Positive | Data not available | Data not available |

| Escherichia coli | Negative | Data not available | Data not available |

| Pseudomonas aeruginosa | Negative | Data not available | Data not available |

Table 2: Antifungal Activity of this compound (Hypothetical Data)

| Fungal Strain | Type | MIC (µg/mL) | MFC (µg/mL) |

| Candida albicans | Yeast | Data not available | Data not available |

| Aspergillus niger | Mold | Data not available | Data not available |

Table 3: Virucidal Activity of this compound (Hypothetical Data)

| Virus | Family | Enveloped/Non-enveloped | Log Reduction | Contact Time |

| Influenza A virus | Orthomyxoviridae | Enveloped | Data not available | Data not available |

| Adenovirus | Adenoviridae | Non-enveloped | Data not available | Data not available |

Experimental Protocols

The following are detailed methodologies for key experiments to determine the antimicrobial properties of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test microorganism

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Inoculum:

-

From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

-

Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Preparation of Microtiter Plates:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL to the subsequent wells. Discard 100 µL from the last well.

-

-

Inoculation and Incubation:

-

Add 100 µL of the diluted inoculum to each well (except for a sterility control well containing only broth).

-

Include a growth control well with inoculum but no compound.

-

Seal the plate and incubate at 35-37°C for 16-20 hours for bacteria or at a temperature and duration appropriate for the fungal species.

-

-

Result Interpretation:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth (turbidity).

-

The following diagram outlines the workflow for MIC determination.

Virucidal Efficacy Assay (Suspension Test)

This protocol is a general guideline for assessing virucidal activity.

Materials:

-

This compound

-

Virus stock of known titer

-

Appropriate cell line for virus propagation

-

Cell culture medium

-

Sterile tubes

-

Neutralizing solution (if necessary to stop the action of the disinfectant)

-

Incubator

Procedure:

-

Preparation of Test Substance: Prepare different concentrations of this compound in a suitable diluent.

-

Virus Inactivation:

-

In a sterile tube, mix a defined volume of the virus stock with a defined volume of the test substance at the desired concentration.

-

Incubate the mixture for a specific contact time (e.g., 1, 5, 10 minutes) at a controlled temperature.

-

-

Neutralization: After the contact time, add a neutralizing solution to stop the virucidal action. If no suitable neutralizer is available, the mixture can be immediately serially diluted to reduce the concentration of the active substance to non-toxic levels for the cell culture.

-

Virus Titeration:

-

Perform serial dilutions of the neutralized or diluted mixture.

-

Inoculate the dilutions onto a susceptible cell line in a multi-well plate.

-

Incubate the plates and observe for cytopathic effects (CPE) or perform a plaque assay.

-

-

Calculation of Log Reduction: Compare the virus titer of the treated sample with the titer of a virus control (treated with diluent only) to calculate the log reduction in viral infectivity.

The following diagram illustrates the workflow for the virucidal efficacy assay.

Conclusion and Future Directions

This compound belongs to a class of compounds with established antimicrobial properties. While its general mechanism of action is understood to involve cell membrane disruption, a lack of specific quantitative data and detailed molecular-level studies limits a full characterization of its antimicrobial profile. The experimental protocols provided in this guide offer a framework for researchers to systematically evaluate the efficacy of this compound against a broad range of bacterial, fungal, and viral pathogens. Future research should focus on determining its precise MIC and MFC values, elucidating the specific molecular targets within the microbial cell, and exploring its potential for synergistic effects with other antimicrobial agents. Such data are crucial for assessing its potential in the development of new disinfectants, antiseptics, or therapeutic agents.

References

2-Chloro-4-phenylphenol: A Technical Review for Drug Development Professionals

An in-depth examination of the synthesis, physicochemical properties, and biological activities of 2-Chloro-4-phenylphenol, a compound of interest for its antimicrobial potential.

Introduction

This compound is a chlorinated derivative of 4-phenylphenol, belonging to the broader class of biphenyl compounds. Its chemical structure, featuring a phenyl group and a chlorine atom attached to a phenol ring, imparts specific physicochemical and biological properties that have garnered attention in various industrial and research applications, notably for its antimicrobial characteristics. This technical guide provides a comprehensive literature review of this compound, focusing on its synthesis, key quantitative data, experimental protocols, and known biological activities to support researchers, scientists, and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The following table summarizes the key quantitative data available for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₉ClO | [1] |

| Molecular Weight | 204.65 g/mol | [1] |

| Melting Point | 77 - 80 °C | [2] |

| Boiling Point | 322 °C | [2] |

| Flash Point | 77 °C | [2] |

| Water Solubility | Limited | [3] |

| Solubility in Organic Solvents | Soluble in ethanol, dimethyl sulfoxide (DMSO), and acetone | [3] |

Synthesis of this compound

Experimental Protocol: General Procedure for the Chlorination of 4-Phenylphenol

Disclaimer: This is a generalized protocol and requires optimization for specific laboratory conditions and desired yield and purity.

Materials:

-

4-Phenylphenol

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid

-

Anhydrous dichloromethane (DCM) or other inert solvent

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-phenylphenol in anhydrous dichloromethane.

-

Add a catalytic amount of anhydrous aluminum chloride to the solution and stir until fully dispersed.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add a solution of sulfuryl chloride (1.0-1.2 equivalents) in anhydrous dichloromethane to the reaction mixture via a dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by thin-layer chromatography (TLC).

-

Quench the reaction by slowly adding a saturated solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Biological Activity and Mechanism of Action

This compound has been primarily investigated for its antimicrobial properties. It exhibits inhibitory effects against a range of bacteria.[4] The proposed mechanism of its antimicrobial action involves the inhibition of bacterial enzymes and its ability to bind to hydroxyl groups or form intramolecular hydrogen bonds on polymers, thereby preventing microbial attachment and proliferation.[4]

While a detailed signaling pathway for its antimicrobial action has not been fully elucidated, the general mechanism for phenolic compounds involves disruption of the cell membrane, protein denaturation, and inhibition of essential enzymes. The presence of the chlorine atom in this compound can enhance its lipophilicity, potentially facilitating its passage through the bacterial cell wall and membrane to reach intracellular targets.

The metabolic fate of chlorophenols in mammals generally involves conjugation with glucuronic acid or sulfate to facilitate excretion.[5][6][7] These metabolic processes are crucial for detoxification and clearance from the body.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The following is a standard protocol for determining the MIC of an antimicrobial agent like this compound against a specific bacterial strain.

Materials:

-

This compound

-

Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

-

Preparation of Inoculum: Culture the bacterial strain overnight in MHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in MHB to obtain a range of desired concentrations.

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

-

Incubation: Incubate the microtiter plate at 37 °C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Logical Relationships and Workflows

To visualize the logical flow of the experimental processes described, the following diagrams are provided in the DOT language for Graphviz.

Caption: Workflow for the synthesis of this compound.

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Conclusion

This compound presents as a compound with notable antimicrobial properties, warranting further investigation for potential applications in drug development. This technical guide has summarized the available literature on its synthesis, physicochemical characteristics, and biological activities. The provided experimental protocols offer a foundation for researchers to build upon in their own investigations. Future research should focus on elucidating the specific enzymatic targets and detailed mechanisms of its antimicrobial action, as well as conducting comprehensive toxicological studies to fully assess its potential as a therapeutic agent.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [stenutz.eu]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Inhibitory effects of plant phenols on the activity of selected enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chlorinated phenols: occurrence, toxicity, metabolism, and environmental impact - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

An In-depth Technical Guide to 2-Chloro-4-phenylphenol: Discovery, History, and Scientific Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4-phenylphenol, a significant chlorinated phenolic compound. It details the historical context of its development and use, particularly under the trade name Dowicide 4, and delves into its physicochemical properties, synthesis, and mechanism of action as a biocide. This document is intended to be a valuable resource for researchers and professionals in chemistry and drug development, offering detailed experimental protocols and a clear presentation of scientific data.

Introduction

This compound is a chlorinated derivative of o-phenylphenol, belonging to a class of compounds that have been widely utilized for their potent antimicrobial properties.[1][2] Historically, these compounds have been instrumental as disinfectants and preservatives in a variety of industrial and commercial applications. This guide will explore the scientific journey of this compound, from its historical roots to its fundamental chemical and biological characteristics.

Discovery and History

While the precise date of the initial synthesis of this compound is not definitively documented in readily available literature, its history is intrinsically linked to the development of commercial biocides by The Dow Chemical Company.[3][4][5][6][7] Founded in 1897, Dow Chemical became a pioneer in industrial chemistry, and in the 1930s, began producing plastic resins and other organic chemicals.[4][6]

This compound was brought to market under the trade name Dowicide 4 . It was part of the "Dowicide" family of antimicrobial products, which were phenolic materials developed for use as preservatives and sanitizing agents.[3] Advertisements from the World War II era highlight the use of Dowicides to prevent mold and decay in challenging environmental conditions, underscoring their importance in industrial and military applications.[3] The development of these chlorinated phenols as effective biocides was a significant advancement in the field of disinfectants.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application and for further research. The key quantitative data are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₉ClO | [1][8][9] |

| Molecular Weight | 204.65 g/mol | [1][8][9] |

| CAS Number | 92-04-6 | [8][9] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 78-81 °C | |

| Boiling Point | 322 °C | [1] |

| Solubility | Limited solubility in water. Soluble in organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO). | [2] |

| logP (Octanol-Water Partition Coefficient) | 4.1 | |

| pKa | 9.5 |

Synthesis of this compound

The synthesis of this compound can be achieved through the chlorination of 4-phenylphenol. The following is a representative experimental protocol derived from established chemical patent literature.

Experimental Protocol: Chlorination of 4-Phenylphenol

Materials:

-

4-phenylphenol

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous aluminum chloride (AlCl₃) or Iron(III) chloride (FeCl₃) (catalyst)

-

Dichloromethane (solvent)

-

Sodium bicarbonate solution (aqueous, saturated)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (drying agent)

-

Hydrochloric acid (for workup)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 4-phenylphenol in dichloromethane.

-

Catalyst Addition: To the stirred solution, add a catalytic amount of anhydrous aluminum chloride or iron(III) chloride.

-

Chlorination: Cool the reaction mixture in an ice bath. Slowly add a stoichiometric equivalent of sulfuryl chloride dissolved in dichloromethane via the dropping funnel. Maintain the temperature below 10 °C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, quench the reaction by slowly adding water. Acidify the mixture with hydrochloric acid. Separate the organic layer.

-

Purification: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Logical Workflow for Synthesis

Mechanism of Action

The primary biocidal mechanism of action for chlorinated phenols, including this compound, is the uncoupling of oxidative phosphorylation in prokaryotic and eukaryotic cells.[10]

Oxidative phosphorylation is the metabolic pathway in which cells use enzymes to oxidize nutrients, thereby releasing energy which is used to produce adenosine triphosphate (ATP). This process occurs in the inner mitochondrial membrane in eukaryotes and the cell membrane in prokaryotes. A proton gradient (proton-motive force) across this membrane is essential for ATP synthesis.

This compound, being a lipophilic weak acid, can diffuse across the cell membrane. In the higher pH of the cytoplasm or mitochondrial matrix, it can deprotonate. The resulting phenolate anion can then transport protons back across the membrane, dissipating the crucial proton gradient. This uncoupling of the electron transport chain from ATP synthesis leads to a halt in energy production, ultimately causing cell death.[10]

Other contributing biocidal effects include the inhibition of bacterial enzymes and the disruption of cell membrane integrity.[1][11]

Signaling Pathway: Uncoupling of Oxidative Phosphorylation

Conclusion

This compound has a notable history as a potent biocide, primarily as a component of the Dowicide family of products. Its efficacy stems from its ability to disrupt the fundamental process of cellular energy production by uncoupling oxidative phosphorylation. The synthetic routes to this compound are well-established, relying on the chlorination of a phenylphenol precursor. This technical guide provides a foundational understanding of this compound for scientists and professionals engaged in chemical research and the development of new antimicrobial agents. The detailed information on its properties, synthesis, and mechanism of action serves as a valuable starting point for future investigations and applications.

References

- 1. This compound | 92-04-6 | AAA09204 | Biosynth [biosynth.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Dowicide: A Look at Chemical Warfare - Science History Institute Digital Collections [digital.sciencehistory.org]

- 4. Dow Chemical Company - Wikipedia [en.wikipedia.org]

- 5. Dow Chemical Company | History, Products, Lawsuits, & Facts | Britannica Money [britannica.com]

- 6. Dow Chemical Company | Research Starters | EBSCO Research [ebsco.com]

- 7. History of Dow: Timeline | Corporate Dow [corporate.dow.com]

- 8. This compound | C12H9ClO | CID 7074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. A Multi-Purpose Approach to the Mechanisms of Action of Two Biocides (Benzalkonium Chloride and Dibromonitrilopropionamide): Discussion of Pseudomonas fluorescens’ Viability and Death - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Suzuki Coupling of 2-Chloro-4-phenylphenol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 2-chloro-4-phenylphenol with various arylboronic acids. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex biaryl structures, which are prevalent in pharmaceuticals and functional materials. The following protocols are designed to serve as a robust starting point for researchers, offering insights into reaction optimization and execution for this sterically hindered substrate.

Introduction

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound with an organohalide.[1] The reaction of this compound presents a unique challenge due to the steric hindrance around the reactive site and the electronic properties of the hydroxyl group. Aryl chlorides are known to be less reactive than the corresponding bromides or iodides, often necessitating more active catalyst systems.[2] This protocol outlines the use of highly active palladium catalysts and specialized ligands to achieve efficient coupling.

Data Presentation: Reaction Parameters for Suzuki Coupling of Hindered Aryl Chlorides

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of sterically hindered aryl chlorides, including ortho-substituted phenols, gleaned from various sources. These parameters provide a foundation for the optimization of the specific coupling of this compound.

| Parameter | Condition | Notes |